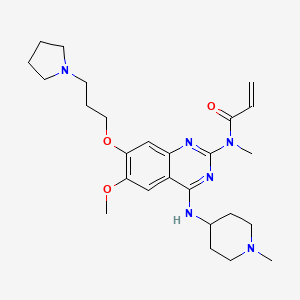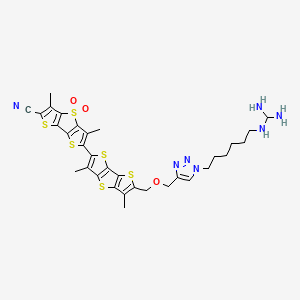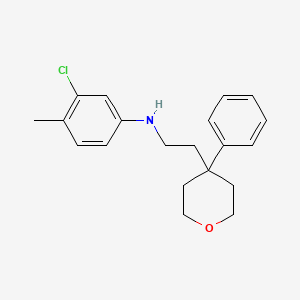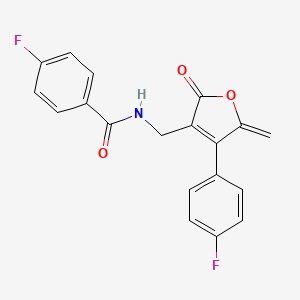
Quorum Sensing-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quorum Sensing-IN-2 is a compound that plays a significant role in the inhibition of quorum sensing, a cell-to-cell communication mechanism used by bacteria to coordinate gene expression based on population density. This compound is particularly important in controlling bacterial virulence and biofilm formation, making it a valuable tool in the fight against bacterial infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Quorum Sensing-IN-2 typically involves the use of organic synthesis techniques. The process begins with the preparation of the core structure, followed by the introduction of functional groups that are essential for its activity. Common reagents used in the synthesis include acyl chlorides, amines, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Quorum Sensing-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or hydroxides
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halides, hydroxides; often in polar aprotic solvents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Quorum Sensing-IN-2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study quorum sensing inhibition and its effects on bacterial communication.
Biology: Helps in understanding the mechanisms of bacterial biofilm formation and virulence regulation.
Medicine: Potential therapeutic agent for treating bacterial infections by disrupting quorum sensing pathways.
Industry: Applied in the development of anti-biofilm coatings for medical devices and industrial equipment .
Wirkmechanismus
Quorum Sensing-IN-2 exerts its effects by interfering with the quorum sensing pathways in bacteria. It binds to the receptors that detect autoinducers, preventing the activation of genes responsible for virulence and biofilm formation. This disruption in communication leads to a reduction in bacterial pathogenicity and biofilm development .
Vergleich Mit ähnlichen Verbindungen
Quorum Sensing-IN-1: Another quorum sensing inhibitor with a slightly different structure and mechanism of action.
Halogenated Furanones: Natural compounds known for their quorum sensing inhibitory activity .
Uniqueness of Quorum Sensing-IN-2: this compound is unique due to its high specificity and potency in inhibiting quorum sensing. It has been shown to be effective against a broad range of bacterial species, making it a versatile tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C19H13F2NO3 |
|---|---|
Molekulargewicht |
341.3 g/mol |
IUPAC-Name |
4-fluoro-N-[[4-(4-fluorophenyl)-5-methylidene-2-oxofuran-3-yl]methyl]benzamide |
InChI |
InChI=1S/C19H13F2NO3/c1-11-17(12-2-6-14(20)7-3-12)16(19(24)25-11)10-22-18(23)13-4-8-15(21)9-5-13/h2-9H,1,10H2,(H,22,23) |
InChI-Schlüssel |
NQPBBFRTQLYIMO-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C(=C(C(=O)O1)CNC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-methyl-2-[(2E)-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazole-5-carboxylate](/img/structure/B12373220.png)
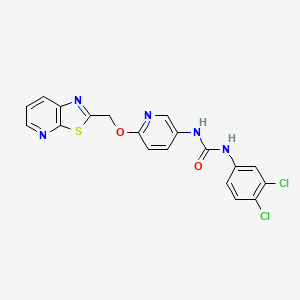
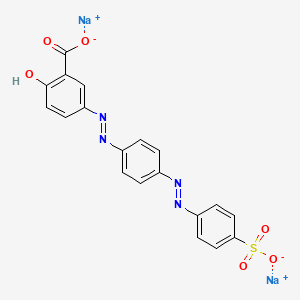
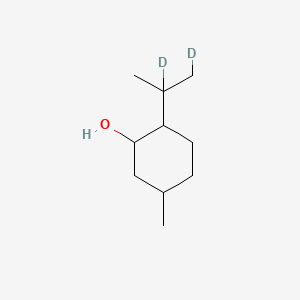
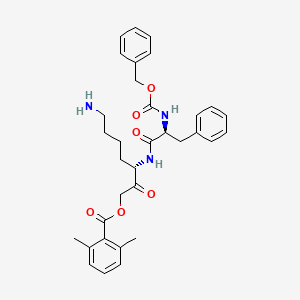

![4-[[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide](/img/structure/B12373246.png)
![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;2,2,2-trifluoroacetic acid](/img/structure/B12373251.png)
